2-Hydroxy-3,3-dimethylpentanoic acid 2-Hydroxy-3,3-dimethylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 874124-84-2
VCID: VC4778284
InChI: InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
SMILES: CCC(C)(C)C(C(=O)O)O
Molecular Formula: C7H14O3
Molecular Weight: 146.186

2-Hydroxy-3,3-dimethylpentanoic acid

CAS No.: 874124-84-2

Cat. No.: VC4778284

Molecular Formula: C7H14O3

Molecular Weight: 146.186

* For research use only. Not for human or veterinary use.

2-Hydroxy-3,3-dimethylpentanoic acid - 874124-84-2

Specification

CAS No. 874124-84-2
Molecular Formula C7H14O3
Molecular Weight 146.186
IUPAC Name 2-hydroxy-3,3-dimethylpentanoic acid
Standard InChI InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
Standard InChI Key PRTNGLKYNXZIKS-UHFFFAOYSA-N
SMILES CCC(C)(C)C(C(=O)O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The IUPAC name 2-hydroxy-3,3-dimethylpentanoic acid defines a five-carbon chain (pentanoic acid) with:

  • A hydroxyl (-OH) group at position 2.

  • Two methyl (-CH3_3) groups at position 3.

This configuration creates a sterically hindered environment around the hydroxyl and carboxylic acid groups, influencing reactivity and intermolecular interactions. The compound’s chiral center at C2 (due to the hydroxyl group) suggests potential enantiomeric forms, though specific optical data remain unreported in available literature .

Table 1: Comparative Structural Data of Analogous Hydroxycarboxylic Acids

CompoundMolecular FormulaHydroxyl PositionMethyl SubstitutionChiral Centers
2-Hydroxy-3,3-dimethylpentanoic acidC7H14O3\text{C}_7\text{H}_{14}\text{O}_323,31 (C2)
2-Hydroxy-3,4-dimethylpentanoic acid C7H14O3\text{C}_7\text{H}_{14}\text{O}_323,41 (C2)
(2R)-2-Hydroxy-4,4-dimethylpentanoic acid C7H14O3\text{C}_7\text{H}_{14}\text{O}_324,41 (C2)
2-Hydroxy-3,3-dimethylbutanoic acid C6H12O3\text{C}_6\text{H}_{12}\text{O}_323,31 (C2)

Synthesis and Manufacturing

Halogenation-Oxidation Pathways

A patent describing the synthesis of 3,3-dimethyl-2-oxobutyric acid provides a plausible route for producing 2-hydroxy-3,3-dimethylpentanoic acid. Key steps include:

  • Halogenation: Reacting 3,3-dimethylbutyric acid with phosphorus oxychloride (POCl3\text{POCl}_3) in dichloromethane at 5–10°C to form 2-chloro-3,3-dimethylbutyric acid .

  • Hydrolysis: Treating the chlorinated intermediate with sodium hydroxide to yield 2-hydroxy-3,3-dimethylbutanoic acid .

  • Oxidation: Using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and air in a toluene-water solvent system to oxidize intermediates .

For the pentanoic analog, extending the carbon chain via aldol condensation or malonate ester synthesis could be explored, though specific methodologies require further validation.

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagents/CatalystsTemperature (°C)Solvent SystemYield (%)
HalogenationPOCl3\text{POCl}_35–10Dichloromethane80–92
HydrolysisNaOH (30%)60–80Water75–92
OxidationTEMPO, air70–80Toluene-water76–92

Physicochemical Properties

Computed and Experimental Data

While direct measurements for 2-hydroxy-3,3-dimethylpentanoic acid are scarce, extrapolations from analogs suggest:

  • Molecular Weight: 146.18 g/mol (calculated for C7H14O3\text{C}_7\text{H}_{14}\text{O}_3) .

  • Hydrogen Bonding: Two donors (hydroxyl and carboxylic acid) and three acceptors, enabling strong intermolecular interactions .

  • LogP (XLogP3-AA): ~1.3, indicating moderate hydrophobicity .

  • Solubility: Likely soluble in polar solvents (water, ethanol) due to hydrogen-bonding groups, with reduced solubility in nonpolar solvents .

Table 3: Comparative Physicochemical Properties

Property2-Hydroxy-3,3-dimethylpentanoic acid (Predicted)2-Hydroxy-3,4-dimethylpentanoic acid 2-Hydroxy-3,3-dimethylbutanoic acid
Molecular Weight (g/mol)146.18146.18132.16
Hydrogen Bond Donors222
Hydrogen Bond Acceptors333
XLogP3-AA1.31.30.9
Melting Point (°C)Not reportedNot reported105–110

Applications and Industrial Relevance

Pharmaceutical Intermediates

Branched hydroxycarboxylic acids are critical in synthesizing bioactive molecules. For example:

  • Antibiotics: Similar structures serve as precursors for β-lactamase inhibitors .

  • Chiral Synthesis: The C2 stereocenter enables asymmetric catalysis for enantioselective drug production .

Material Science

Steric hindrance from dimethyl groups may enhance thermal stability in polymer matrices, making the compound a candidate for high-performance resins .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedUse personal protective equipment
H315Causes skin irritationAvoid contact with skin
H319Causes serious eye irritationWear eye protection
H335May cause respiratory irritationUse in well-ventilated areas

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